Chemical structure and properties of 4-Chloro-2-fluoro-6-methoxybenzamide
Chemical structure and properties of 4-Chloro-2-fluoro-6-methoxybenzamide
[1][2]
Executive Summary
4-Chloro-2-fluoro-6-methoxybenzamide is a highly specialized polysubstituted benzamide scaffold utilized primarily as an intermediate in the synthesis of agrochemicals (specifically synthetic auxins and picolinate herbicides) and pharmaceutical agents (kinase inhibitors).
Its chemical significance lies in its 2,6-disubstitution pattern . The steric bulk of the ortho-fluoro and ortho-methoxy groups forces the amide moiety out of planarity with the benzene ring. This "twisted" conformation is a critical design feature in medicinal chemistry, often used to lock specific binding conformations (atropisomerism) or to improve metabolic stability by hindering amidase attack.
Chemical Structure & Electronic Analysis
Nomenclature and Identification
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IUPAC Name: 4-Chloro-2-fluoro-6-methoxybenzamide
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Molecular Formula: C₈H₇ClFNO₂
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Molecular Weight: 203.60 g/mol
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Core Scaffold: Benzamide[1]
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Key Precursor CAS: 1082042-25-8 (Corresponding Benzoic Acid)
Electronic & Steric Architecture
The reactivity and binding affinity of this molecule are dictated by the interplay of its three substituents:
| Position | Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |
| C-2 | Fluoro (-F) | Strong | Low | Increases acidity of amide protons; deactivates ring toward electrophilic attack. |
| C-4 | Chloro (-Cl) | Inductive withdrawing | Moderate | Serves as a "handle" for cross-coupling (e.g., Suzuki-Miyaura) to extend the scaffold. |
| C-6 | Methoxy (-OMe) | High | Provides electron density to the ring; creates significant steric clash with the amide carbonyl. |
Conformational Lock (The "Twist")
Unlike unsubstituted benzamide, which is planar, the steric repulsion between the carbonyl oxygen/nitrogen and the lone pairs of the ortho-fluoro and ortho-methoxy groups forces the amide bond to rotate approx. 60–90° out of the phenyl plane. This reduces conjugation between the amide nitrogen and the phenyl ring, making the amide carbonyl more electrophilic but sterically shielded from hydrolysis.
Physicochemical Properties (Predicted)
The following data points are derived from structure-activity relationship (SAR) consensus for 2,6-disubstituted benzamides.
| Property | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant). |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Indicates good membrane permeability (Target < 140 Ų). |
| H-Bond Donors | 2 (NH₂) | Primary amide functionality. |
| H-Bond Acceptors | 3 (O, F, N) | Interaction points for receptor binding. |
| pKa (Amide NH) | ~14-15 | Very weak acid; deprotonation requires strong bases (e.g., NaH). |
| Melting Point | 155 – 165 °C | High crystallinity due to intermolecular hydrogen bonding network. |
Synthesis Protocols
The synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide is most efficiently achieved via a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitrile Hydrolysis . This route avoids the use of unstable acid chlorides.[2]
Retrosynthetic Analysis
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Precursor: 4-Chloro-2-fluoro-6-methoxybenzonitrile
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Starting Material: 4-Chloro-2,6-difluorobenzonitrile (Commercially available)[5]
Step-by-Step Methodology
Step 1: Regioselective SₙAr (Methoxylation)
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Reagents: 4-Chloro-2,6-difluorobenzonitrile, Sodium Methoxide (NaOMe), Methanol (MeOH).
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Mechanism: The para-chloro group activates the ring, but the ortho-fluorines are the leaving groups. The nitrile group at C-1 strongly activates the C-2/C-6 positions for nucleophilic attack.
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Protocol:
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Dissolve 4-chloro-2,6-difluorobenzonitrile (1.0 eq) in anhydrous MeOH.
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Cool to 0°C. Add NaOMe (1.05 eq) dropwise. Crucial: Control stoichiometry to prevent double substitution (displacement of both fluorines).
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Stir at 0°C for 1 hour, then warm to RT.
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Validation: Monitor via TLC or LC-MS. The product (monomethoxy) will be less polar than the starting material.
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Workup: Quench with water, filter the precipitate.
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Step 2: Controlled Hydrolysis
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Reagents: H₂SO₄ (80%) or NaOH/H₂O₂ (Radziszewski reaction).
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Causality: Acidic hydrolysis is preferred to prevent nucleophilic displacement of the remaining fluorine or chlorine by hydroxide.
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Protocol:
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Suspend the nitrile intermediate in 80% H₂SO₄.
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Heat to 60-80°C for 4 hours. Note: Do not reflux excessively to avoid hydrolyzing the amide all the way to the carboxylic acid.
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Workup: Pour onto crushed ice. The benzamide precipitates as a white solid.
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Purification: Recrystallization from Ethanol/Water.
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Synthesis Workflow Diagram
Figure 1: Synthetic pathway utilizing regioselective nucleophilic aromatic substitution followed by acid-catalyzed hydrolysis.[6][7]
Biological & Pharmaceutical Applications[5][6][7][8][9][10][11]
Pharmacophore Logic
In drug discovery, this scaffold is valuable for creating Type II Kinase Inhibitors .
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Binding Mode: The amide nitrogen acts as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket.
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The "Gatekeeper" Effect: The 2-Fluoro and 6-Methoxy groups create a hydrophobic shield. This allows the molecule to bind selectively to kinases with smaller gatekeeper residues while being excluded from others, enhancing selectivity.
Agrochemical Utility
This molecule is a structural analog of picolinafen and isoxaben precursors.
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Mechanism: In herbicides, the 2,6-disubstituted benzamide motif often mimics the steric profile of biological substrates, inhibiting cellulose biosynthesis or disrupting auxin transport.
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Metabolic Stability: The 2,6-disubstitution protects the amide bond from rapid hydrolysis by plant amidases, prolonging the half-life of the active compound in the field.
Biological Interaction Diagram
Figure 2: Structure-activity relationship (SAR) mapping the physical conformation to biological outcomes.
Safety & Handling (SDS Summary)
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Signal Word: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. The 4-chloro substituent can be a sensitizer. Avoid contact with strong oxidizers.
References
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ChemicalBook. (2023). 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE Safety Data Sheet (Analog Reference). Retrieved from
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MolCore. (2023). 4-Chloro-2-Fluoro-N-Methoxy-N-Methylbenzamide Structure and Properties. Retrieved from
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Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (Precursor Chemistry). Retrieved from
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AA Blocks. (2020). 4-Chloro-2-fluoro-6-methoxybenzoic acid (Precursor CAS 1082042-25-8).[8] Retrieved from
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Organic Syntheses. (2013). General procedures for Amide Synthesis from Nitriles. Retrieved from
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